Praseodymium(III) trifluoroacetylacetonate
Description
Significance of Lanthanide β-Diketonate Complexes in Contemporary Materials Science
Lanthanide β-diketonate complexes are a class of coordination compounds that have become indispensable in modern materials science. dntb.gov.uaresearchgate.net Their utility stems from the unique combination of the properties of the central lanthanide ion and the organic β-diketonate ligands. These complexes are actively researched for their potential in a wide array of applications, including as emissive materials for OLEDs and in luminescent solar concentrators. researchgate.netscilit.com
Lanthanide ions possess a unique set of electronic and optical properties that make them highly valuable in various applications. wikipedia.orgthoughtco.com Their 4f orbitals are well-shielded, leading to characteristic sharp and narrow emission bands, long-lived excited states, and high luminescence quantum yields. wikipedia.orgacs.org These properties are harnessed in applications such as lasers, lamps, and medical imaging. thoughtco.comunacademy.com
In catalysis, lanthanide ions function as hard Lewis acids, enabling them to catalyze a range of chemical reactions, including petroleum cracking. wikipedia.orgbyjus.com The large ionic radii of lanthanides allow for high coordination numbers, typically ranging from 8 to 12, which influences the geometry and reactivity of their complexes. thoughtco.comnih.gov
Overview of Praseodymium(III) Coordination Chemistry and Its Relevance
Praseodymium, a member of the lanthanide series, predominantly exists in the +3 oxidation state in its compounds. wikipedia.org The coordination chemistry of the Pr(III) ion is characterized by its large size and electropositive nature, similar to other early lanthanides. wikipedia.org This allows for high coordination numbers and flexible coordination geometries. Praseodymium compounds have found applications as pigments in glasses and ceramics and are being investigated for their optical properties in telecommunication systems. americanelements.comamericanelements.com The coordination environment around the Pr(III) ion can be tailored by the choice of ligands, influencing the resulting complex's stability, solubility, and reactivity. hakon-art.comrsisinternational.org
Specific Focus on Trifluoroacetylacetonate Ligand Features
The trifluoroacetylacetonate (tfa) ligand is a derivative of acetylacetonate (B107027) where one of the methyl groups is replaced by a trifluoromethyl group. This substitution has a profound impact on the ligand's properties and, consequently, on the properties of the metal complexes it forms.
The introduction of fluorine atoms into the β-diketonate ligand framework significantly alters its electronic and steric characteristics. nih.govnih.gov The highly electronegative fluorine atoms in the trifluoromethyl group exert a strong electron-withdrawing effect. nih.gov This increased Lewis acidity of the ligand can influence the stability and reactivity of the resulting metal complex. wikipedia.org The presence of bulky trifluoromethyl groups also introduces steric hindrance, which can affect the coordination geometry and intermolecular interactions of the complex. nih.gov
A key consequence of fluorine substitution in β-diketonate ligands is the enhanced volatility of their metal complexes. researchgate.netrice.edu The replacement of hydrogen atoms with fluorine atoms reduces intermolecular forces, leading to lower sublimation temperatures. rice.edursc.org This increased volatility is highly desirable for applications such as chemical vapor deposition (CVD), a technique used to deposit thin films of materials. rice.edu The thermal stability of these fluorinated complexes is also a critical factor for such high-temperature applications. nih.govacs.org Research has shown that fluorination can lead to a stepwise increase in the volatility of metal β-diketonate complexes. rsc.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
praseodymium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVSNXTIZRDSC-IQMQLBNYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9O6Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for Praseodymium(III) Trifluoroacetylacetonate
The direct synthesis of the parent complex is the foundational step for further chemical transformations. This typically involves the reaction of a praseodymium(III) salt with a trifluoroacetylacetone ligand source in a suitable solvent.
The most common method for preparing this compound complexes involves the reaction of a praseodymium(III) salt, such as praseodymium(III) nitrate (B79036) hexahydrate, with a β-diketonate ligand like a trifluoroacetylacetone derivative. mdpi.com The general reaction involves the deprotonation of the β-diketone, which then chelates to the Pr(III) ion.
For example, the synthesis of a related complex, tris(4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato)praseodymium(III), involves combining the praseodymium salt and the ligand in a solvent mixture, leading to the formation of a solvated complex, such as [Pr(ntfa)₃(MeOH)₂]. mdpi.com This solvated intermediate is often the direct product of the initial synthesis and serves as a precursor for subsequent reactions. The interaction between the lanthanide ion and the β-diketonato ligands is primarily electrostatic, resulting in thermodynamically stable complexes. mdpi.com
The successful synthesis and crystallization of the desired this compound complex depend heavily on the optimization of several key reaction parameters. The choice of solvent is critical; it must be capable of dissolving both the praseodymium salt and the trifluoroacetylacetone ligand to facilitate the reaction. Mixed solvent systems, such as ethanol/acetone, are often employed to achieve appropriate solubility and to promote the crystallization of the final product. mdpi.com
Other crucial parameters that require optimization include temperature, reaction time, and the stoichiometry of the reactants. For instance, in the synthesis of other praseodymium salts like PrCl₃, parameters such as contact time, temperature, and molar ratios of reactants have a significant positive influence on the reaction yield. researchgate.netacademie-sciences.fr Similar principles apply to the synthesis of the trifluoroacetylacetonate complex, where controlling these conditions is essential to maximize the yield and purity of the targeted compound, preventing the formation of unwanted byproducts.
Design and Synthesis of Ancillary Ligand Adducts
A key area of research for this compound is the design of adducts where additional ligands are introduced into the coordination sphere. This approach allows for the fine-tuning of the complex's electronic, magnetic, and photoluminescent properties.
This compound complexes readily react with nitrogen-donor heterocyclic ligands to form stable adducts. These ancillary ligands, such as 2,2′-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen), are strong chelating agents that can displace solvent molecules from the coordination sphere of the praseodymium ion. mdpi.com
The introduction of these N-donor ligands can significantly alter the coordination number and geometry of the central Pr(III) ion. mdpi.com For example, the reaction of a solvated this compound precursor with bipyridine or its substituted derivatives results in the formation of stable, crystalline adducts. mdpi.com These ancillary ligands can enhance the luminescence properties of the complex by acting as "antenna" ligands, efficiently transferring energy to the Pr(III) ion. mdpi.com
The formation of mixed-ligand systems involves complexes where the praseodymium ion is simultaneously coordinated to trifluoroacetylacetonate anions and one or more different ancillary ligands, such as the aforementioned N-donor heterocycles. mdpi.com The stoichiometry of these adducts can be controlled by steric factors. mdpi.com
Research has shown that unsubstituted 2,2′-bipyridine can form a bis-adduct, [Pr(ntfa)₃(bipy)₂], where the praseodymium ion achieves a coordination number of 10. mdpi.com In contrast, sterically demanding substituted bipyridine ligands, like 5,5′-dimethyl-2,2′-bipyridine, lead to the formation of mono-adducts, such as [Pr(ntfa)₃(5,5′-Me₂bipy)], with a coordination number of 8. mdpi.com This demonstrates that the steric profile of the ancillary ligand is a dominant factor in determining the final geometry and composition of the mixed-ligand complex. mdpi.com
| Precursor Complex | Ancillary Ligand | Resulting Mixed-Ligand Complex | Pr(III) Coordination Number | Reference |
|---|---|---|---|---|
| [Pr(ntfa)₃(MeOH)₂] | 2,2′-Bipyridine (bipy) | [Pr(ntfa)₃(bipy)₂] | 10 | mdpi.com |
| [Pr(ntfa)₃(MeOH)₂] | 4,4′-Dimethoxy-2,2′-bipyridine (4,4′-Mt₂bipy) | [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 8 | mdpi.com |
| [Pr(ntfa)₃(MeOH)₂] | 5,5′-Dimethyl-2,2′-bipyridine (5,5′-Me₂bipy) | [Pr(ntfa)₃(5,5′-Me₂bipy)] | 8 | mdpi.com |
| Pr(acac)₃·nH₂O | 1,10-Phenanthroline (phen) | Pr(acac)₃(phen) | Not Specified | wikipedia.org |
Controlling the presence of solvent or water molecules in the coordination sphere of this compound is a significant synthetic challenge. The parent acetylacetonate (B107027) complex, Pr(acac)₃, is known to exist as a dihydrate, [Pr(acac)₃(H₂O)₂], and obtaining the anhydrous form can be difficult. wikipedia.org Heating hydrated lanthanide acetylacetonates (B15086760) under vacuum to remove water can sometimes lead to the formation of oxo-clusters rather than the desired anhydrous monomer. wikipedia.org
A primary strategy for controlling solvation is the use of strongly coordinating ancillary ligands. As seen in the synthesis of mixed-ligand systems, the introduction of chelating ligands like 2,2′-bipyridine can displace weakly bound solvent molecules, such as methanol (B129727), from the praseodymium coordination sphere. mdpi.com This substitution reaction is thermodynamically favorable and results in a more stable complex where the solvation state is precisely controlled by the choice of the ancillary ligand.
Comparative Synthesis of Related Praseodymium(III) β-Diketonate Analogues for Structure-Property Correlation Studies
Praseodymium(III) Acetylacetonate
Praseodymium(III) acetylacetonate, often abbreviated as Pr(acac)₃, is a coordination complex where the praseodymium ion is chelated by three acetylacetonate ligands. The synthesis of this compound, typically as a hydrate, can be achieved through several methods, primarily involving the reaction of a praseodymium salt with acetylacetone (B45752) in a suitable solvent system.
A common synthetic route involves the reaction of a trialkoxypraseodymium with acetylacetone. wikipedia.org Another frequently employed method is the reaction of praseodymium(III) chloride with sodium or lithium acetylacetonate in the solid phase. wikipedia.org However, this can sometimes lead to the formation of side products like NaPr(acac)₄ or LiPr(acac)₄. wikipedia.org Sol-gel and hydrothermal techniques have also been utilized for the synthesis of Praseodymium(III) acetylacetonate.
The hydrated form, Pr(C₅H₇O₂)₃(H₂O)₂, is the species that has been structurally characterized by X-ray crystallography, as the anhydrous form is suggested to be unstable, potentially converting to oxo-clusters upon heating under vacuum. wikipedia.org The coordination environment around the praseodymium ion in the dihydrate is formed by the oxygen atoms of the acetylacetonate ligands and the water molecules. The complex exhibits paramagnetic behavior, a characteristic property stemming from the unpaired electrons in the praseodymium(III) ion.
| Property | Data |
| Chemical Formula | C₁₅H₂₁O₆Pr (anhydrous) |
| Molecular Weight | 438.23 g/mol (anhydrous basis) |
| Appearance | Light green powder |
| Melting Point | 130 °C (decomposes) |
| Coordination Complex | Typically isolated as Pr(C₅H₇O₂)₃(H₂O)₂ wikipedia.org |
Praseodymium(III) Hexafluoroacetylacetonate
Praseodymium(III) hexafluoroacetylacetonate, denoted as Pr(hfac)₃, is an analogue of Pr(acac)₃ where the methyl groups of the acetylacetonate ligand are replaced by trifluoromethyl (CF₃) groups. This substitution significantly influences the properties of the resulting complex.
The synthesis of Pr(hfac)₃ can be carried out under anhydrous conditions by reacting a formally unsaturated [Pr(hfac)₃] fragment with other ligands. mdpi.com Mechanochemical methods have also been explored for the synthesis of the hydrated form, Ln(hfac)₃(H₂O)x, which are considered more environmentally sustainable. acs.orgnih.gov These methods can sometimes lead to a variety of coordination compounds depending on the specific technique employed. acs.orgnih.govresearchgate.net
A key difference imparted by the fluorine atoms is the increased volatility of the complex compared to its non-fluorinated counterpart. The electron-withdrawing nature of the trifluoromethyl groups reduces the basicity of the β-diketonate ligand, which can affect the stability and reactivity of the complex. The coordination chemistry of the early lanthanides, including praseodymium, with hfac ligands can be complex, with the potential for the formation of various coordination numbers and structures. nih.gov
| Property | Data |
| Chemical Formula | C₁₅H₃F₁₈O₆Pr |
| Molecular Weight | 762.06 g/mol |
| Appearance | Light green powder |
| Key Feature | Increased volatility compared to Pr(acac)₃ |
| Synthesis Approach | Anhydrous reactions, mechanochemistry mdpi.comacs.orgnih.gov |
The study of these two praseodymium(III) β-diketonate analogues highlights the profound impact of ligand modification on the synthesis and properties of lanthanide coordination complexes. The substitution of methyl groups with trifluoromethyl groups alters the electronic and steric properties of the ligand, which in turn influences the synthetic methodology, coordination geometry, and physical properties like volatility of the resulting praseodymium complex. These structure-property relationships are crucial for the rational design of new materials with tailored functionalities.
Structural Elucidation and Coordination Environment Analysis
Advanced Crystallographic Techniques (e.g., Single Crystal X-ray Diffraction)
Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the molecular and crystal structures of these complexes. This technique allows for the precise mapping of electron density within a crystal, revealing detailed information about atomic positions, bond lengths, and bond angles.
The coordination environment around the Pr(III) ion in these complexes is typically of high coordination number, with eight and ten being common. mdpi.com The geometry of the coordination polyhedron is dictated by the spatial arrangement of the donor atoms from the trifluoroacetylacetonate derivative and any additional ligands.
For eight-coordinated complexes like [Pr(ntfa)₃(MeOH)₂], the coordination geometry can be described as a distorted triangular dodecahedron. mdpi.com In other eight-coordinate examples, such as those with substituted bipyridine ligands, the geometry is best described as a biaugmented trigonal prism. mdpi.com
In the case of the ten-coordinated complex, [Pr(ntfa)₃(bipy)₂], the PrO₆N₄ coordination polyhedron exhibits a shape that is intermediate between several ideal ten-vertex polyhedra. mdpi.com Continuous shape measures (CShM's) calculations indicate that the geometry most closely corresponds to a sphenocorona (JSPC-10). mdpi.com
Detailed structural analysis provides precise measurements of the bond lengths and angles within the coordination sphere of the Pr(III) ion. These parameters are crucial for understanding the nature and strength of the metal-ligand interactions.
In a series of eight-coordinated Pr(III) complexes with the ntfa ligand, the Pr-O and Pr-N bond distances generally range from 2.382(2) Å to 2.6455(13) Å. mdpi.com For the ten-coordinated complex [Pr(ntfa)₃(bipy)₂], the Pr-O and Pr-N bond distances span a range from 2.4527(15) Å to 2.8378(18) Å, with a mean bond length of 2.599 Å. mdpi.com The "bite angle" of the chelating ligands is also a key structural parameter. For the β-diketonate groups, the O-Pr-O angles are typically found in the range of 67.63(5)° to 70.62(7)°. For chelating bipyridine-type ligands, the N-Pr-N bite angles are smaller, varying from 56.80(5)° to 61.81(9)°. mdpi.com
| Complex | Coordination Number | Bond Type | Distance Range (Å) |
|---|---|---|---|
| [Pr(ntfa)₃(MeOH)₂] | 8 | Pr-O | 2.395(2) - 2.586(2) |
| [Pr(ntfa)₃(bipy)₂] | 10 | Pr-O | 2.4527(15) - 2.5131(15) |
| [Pr(ntfa)₃(bipy)₂] | 10 | Pr-N | 2.7434(17) - 2.8378(18) |
| [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 8 | Pr-O/N | Mean: 2.478 |
| [Pr(ntfa)₃(5,5′-Me₂bipy)] | 8 | Pr-O/N | Mean: 2.471 |
| Complex | Coordination Number | Angle Type | Angle Range (°) |
|---|---|---|---|
| [Pr(ntfa)₃(MeOH)₂] | 8 | O-Pr-O | 68.79(7) - 70.62(7) |
| [Pr(ntfa)₃(bipy)₂] | 10 | O-Pr-O | 67.63(5) - 69.09(5) |
| [Pr(ntfa)₃(bipy)₂] | 10 | N-Pr-N | 56.80(5) - 58.10(5) |
Investigation of Coordination Numbers and Geometrical Isomerism
The coordination chemistry of lanthanide ions like Pr(III) is characterized by a propensity for high and variable coordination numbers, largely due to their large ionic radii and the predominantly electrostatic nature of their bonding. mdpi.com
For lanthanide complexes, steric factors, rather than electronic ones, are generally the dominant forces determining the geometry and coordination number. mdpi.com In Pr(III) trifluoroacetylacetonate-type complexes, the coordination number is heavily influenced by the steric demands of the ancillary ligands that occupy the remaining coordination sites after the three β-diketonate ligands have bonded. mdpi.com For example, the use of sterically demanding substituted 2,2′-bipyridine derivatives tends to favor the formation of mono-adducts, resulting in an eight-coordinate Pr(III) center. mdpi.com In contrast, a less sterically hindered ligand like unsubstituted 2,2′-bipyridine can form a bis-adduct, allowing the praseodymium ion to achieve a higher coordination number of ten. mdpi.com The chemical nature of the ligand, including its size and the number of donor atoms, thus plays a crucial role in the final architecture of the complex. researchgate.net
The flexibility in the coordination sphere of Pr(III) leads to significant structural diversity, as exemplified by the isolation of both eight- and ten-coordinated complexes with the same parent core, [Pr(ntfa)₃].
Eight-Coordinated Architectures : These are observed when the three ntfa ligands are supplemented by either two monodentate ligands or one bidentate ligand. Examples include [Pr(ntfa)₃(MeOH)₂], where two methanol (B129727) molecules complete the coordination sphere, and [Pr(ntfa)₃(5,5′-Me₂bipy)] and [Pr(ntfa)₃(4,4′-Mt₂bipy)], where a single substituted bipyridine ligand occupies the remaining sites. mdpi.com
Ten-Coordinated Architectures : A higher coordination number of ten is achieved when there is sufficient space around the Pr(III) ion to accommodate two bidentate ancillary ligands. The complex [Pr(ntfa)₃(bipy)₂] is a clear example, where two unsubstituted 2,2′-bipyridine molecules coordinate to the [Pr(ntfa)₃] unit. mdpi.com This structural variation highlights the delicate balance between the coordination preferences of the metal ion and the steric properties of the surrounding ligands. mdpi.com
Molecular Architectures and Supramolecular Interactions
The molecular architecture of Praseodymium(III) trifluoroacetylacetonate, often abbreviated as Pr(tfa)3, is characterized by its ability to form various structural motifs, ranging from simple monomers to more complex oligomeric species. These arrangements are dictated by the coordination preferences of the praseodymium ion and are further stabilized by a network of intermolecular interactions.
Formation of Monomeric, Dimeric, and Oligomeric Species
While detailed crystallographic data for this compound remains elusive in publicly accessible literature, insights into its potential structural forms can be gleaned from related praseodymium complexes. For instance, the study of other praseodymium(III) β-diketonate complexes has revealed the prevalence of mononuclear species in the solid state. In these structures, the praseodymium ion is typically coordinated to the oxygen atoms of the trifluoroacetylacetonate ligands. mdpi.com
However, the formation of dimeric or even oligomeric structures for Pr(tfa)3 cannot be discounted. A notable example is the crystal structure of tetrakis-µ-trifluoroacetato-bis[triaqua(trifluoroacetato) praseodymium(III)], which showcases a dimeric molecule. In this compound, two praseodymium atoms are linked by four bridging trifluoroacetate (B77799) groups. rsc.org This precedent for dimerization in a closely related praseodymium carboxylate complex suggests that Pr(tfa)3 may also exhibit a propensity for forming higher-order structures through ligand bridging. The flexible coordination geometry of the praseodymium ion allows for the accommodation of bridging ligands, leading to the assembly of multinuclear architectures.
Role of Intermolecular Interactions (e.g., Hydrogen Bonding) in Solid-State Packing
The solid-state packing of this compound is significantly influenced by a variety of non-covalent interactions, with hydrogen bonding playing a crucial role, particularly in hydrated forms of the complex. The crystal structure of the related praseodymium trifluoroacetate complex reveals the participation of non-bonded oxygen atoms from the unidentate trifluoroacetate group in both intramolecular and intermolecular hydrogen bonding. rsc.org
Phase Transition Phenomena in Solid-State Structures
Spectroscopic Characterization and Electronic Structure Investigations
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the case of [Pr(tfa)3], the infrared spectrum is dominated by the vibrations of the trifluoroacetylacetonate ligand, with the coordination to the Pr(III) ion inducing noticeable shifts in the positions of these bands.
The trifluoroacetylacetonate ligand exhibits several characteristic vibrational modes. The coordination of the ligand to the praseodymium ion through the oxygen atoms of the β-diketonate group results in changes to the electronic distribution within the ligand, which in turn affects the vibrational frequencies. The key vibrational modes and their approximate assignments are presented in Table 1.
The C=O and C=C stretching vibrations are particularly sensitive to coordination. In the free ligand, the C=O stretching vibration is typically observed at a higher frequency. Upon coordination to the Pr(III) ion, this band shifts to a lower frequency, indicating a weakening of the C=O bond due to the donation of electron density to the metal. Conversely, the C=C stretching vibration may shift to a higher frequency. The Pr-O stretching vibration, which is a direct signature of the coordination, is typically observed in the far-infrared region, generally below 600 cm⁻¹. The presence of the CF₃ group introduces strong absorption bands corresponding to C-F stretching and deformation modes.
Table 1: Characteristic FT-IR Vibrational Modes for Praseodymium(III) trifluoroacetylacetonate
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1600 - 1650 | Carbonyl stretching |
| ν(C=C) | 1500 - 1550 | Carbon-carbon double bond stretching |
| ν(CF₃) | 1100 - 1300 | Trifluoromethyl stretching |
| δ(CH) | 1400 - 1450 | Methyl C-H bending |
| ν(Pr-O) | 400 - 600 | Praseodymium-Oxygen stretching |
Electronic Absorption Spectroscopy (UV/Visible Spectroscopy)
The electronic absorption spectrum of this compound in the UV-Visible region is characterized by intense ligand-centered transitions and weaker, sharp f-f transitions of the Pr(III) ion.
The trifluoroacetylacetonate ligand possesses a conjugated π-system, which gives rise to intense absorption bands in the ultraviolet region. These bands are attributed to π→π* electronic transitions. The exact position of these absorption maxima can be influenced by the solvent and the coordination to the metal ion. For β-diketonate complexes, these transitions are typically observed in the 250-350 nm range. The high intensity of these bands is a characteristic feature of allowed electronic transitions. mdpi.com
Table 2: Ligand-Centered π→π* Transitions in this compound
| Transition | Approximate Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| π→π* | ~270 - 320 | > 10,000 |
The Praseodymium(III) ion has a 4f² electronic configuration, which gives rise to a number of electronic energy levels. Transitions between these f-orbitals are formally forbidden by the Laporte rule, resulting in characteristically sharp but weak absorption bands in the visible and near-infrared regions. rroij.com The ground state of the Pr(III) ion is ³H₄. The absorption spectrum shows several bands corresponding to transitions from this ground state to various excited states. Some of the prominent f-f transitions are listed in Table 3. nih.gov
Table 3: Prominent f-f Electronic Transitions of Praseodymium(III) from the ³H₄ Ground State
| Excited State | Approximate Wavelength (nm) | Approximate Energy (cm⁻¹) |
|---|---|---|
| ³P₂ | ~440 | ~22,700 |
| ³P₁ | ~468 | ~21,300 |
| ³P₀ | ~482 | ~20,700 |
| ¹D₂ | ~588 | ~17,000 |
| ¹G₄ | ~1010 | ~9,900 |
| ³F₄ | ~1440 | ~6,900 |
| ³F₃ | ~1550 | ~6,400 |
| ³F₂ | ~1940 | ~5,150 |
The electronic absorption spectrum of this compound can be influenced by its immediate chemical environment, particularly the solvent. The intense ligand-centered π→π* transitions are often sensitive to solvent polarity, exhibiting solvatochromism. Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum.
The f-f transitions of the Pr(III) ion are less affected by the environment due to the shielding of the 4f orbitals by the outer 5s and 5p electrons. However, subtle changes in the coordination sphere, such as the coordination of solvent molecules, can lead to slight shifts in the positions of the f-f bands and changes in their intensities. nih.govnih.gov This phenomenon, known as the nephelauxetic effect, provides information about the degree of covalency in the metal-ligand bond. An increase in the covalent character of the Pr-O bond is expected to cause a red shift (a shift to longer wavelengths) in the f-f transitions. nih.gov
Magnetic Properties of this compound Complexes
The magnetic properties of this compound are primarily determined by the two unpaired 4f electrons of the Pr(III) ion. The ground state of the Pr(III) ion is ³H₄. At room temperature, the magnetic behavior of the complex is consistent with a magnetically uncoupled Pr³⁺ ion. mdpi.com
The magnetic susceptibility (χ) of paramagnetic materials like [Pr(tfa)₃] is positive and temperature-dependent. The effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data. The theoretical magnetic moment for a free Pr(III) ion is approximately 3.58 Bohr magnetons (μ_B). Experimental values for Pr(III) β-diketonate complexes are generally in good agreement with this theoretical value.
The product of the molar magnetic susceptibility and temperature (χ_MT) is often analyzed as a function of temperature. For a simple paramagnetic system following the Curie Law, this product should be constant. For Pr(III) complexes, the χ_MT value at 300 K is typically around 1.60 cm³·mol⁻¹·K, which is consistent with the ³H₄ ground state. mdpi.com Deviations from this value at lower temperatures can be attributed to the thermal depopulation of the crystal field-split sublevels of the ground state.
Measurement and Interpretation of Magnetic Susceptibility Data
The magnetic properties of praseodymium(III) β-diketonate complexes, including those with trifluoroacetylacetonate ligands, have been investigated through magnetic susceptibility measurements over a range of temperatures. These measurements provide critical insights into the electronic structure of the central Pr(III) ion. The data is typically presented as the product of the molar magnetic susceptibility (χM) and temperature (T), denoted as χMT.
In a study of four related praseodymium(III) mononuclear complexes with a trifluoro-β-diketonate ligand (4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato), the χMT values were measured from 300 K down to 2 K. mdpi.comresearchgate.net At room temperature (300 K), the observed χMT values for these complexes were found to be in the range of 1.38 to 1.76 cm³·mol⁻¹·K. mdpi.com This range is consistent with the theoretical value of 1.60 cm³·mol⁻¹·K expected for a magnetically isolated Pr(III) ion. mdpi.com
Upon cooling, the χMT values for these complexes were observed to decrease gradually, ultimately reaching a value of approximately 0.05 cm³·mol⁻¹·K at 2 K. mdpi.com This temperature-dependent behavior is characteristic of lanthanide ions and is primarily attributed to the thermal depopulation of the excited crystal-field (Stark) sublevels that arise from the ground state.
The following table summarizes the room temperature magnetic susceptibility data for these representative Pr(III) trifluoro-β-diketonate complexes.
| Compound | χMT at 300 K (cm³·mol⁻¹·K) |
| [Pr(ntfa)₃(MeOH)₂] | 1.47 |
| [Pr(ntfa)₃(bipy)₂] | 1.76 |
| [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 1.66 |
| [Pr(ntfa)₃(5,5′-Me₂bipy)] | 1.38 |
| Theoretical Value for Pr(III) ion | 1.60 |
Data sourced from MDPI. mdpi.com
Correlation with Praseodymium(III) 4f² Electronic Configuration and Ground State
The magnetic behavior of this compound is fundamentally linked to the electronic configuration of the Pr³⁺ ion. Praseodymium (atomic number 59) has a neutral ground-state electron configuration of [Xe] 4f³ 6s². vedantu.comamericanelements.com In its most common and stable +3 oxidation state, it loses the two 6s electrons and one 4f electron, resulting in the electronic configuration [Xe] 4f². vedantu.comwikipedia.org
The two remaining electrons in the 4f orbital are responsible for the ion's magnetic properties. According to Hund's rules, the ground state for a 4f² configuration is ³H₄ (read as "triplet H four"). mdpi.comresearchgate.net The experimentally observed magnetic susceptibility values for Pr(III) complexes are in excellent agreement with the theoretical predictions for an ion with a ³H₄ ground state. mdpi.com The theoretical χMT value of 1.60 cm³·mol⁻¹·K is calculated specifically for this ground state, assuming a Landé g-factor of 4/5. mdpi.com The close correspondence between the experimental data and the theoretical value confirms the presence of the Pr³⁺ ion with its characteristic 4f² electronic configuration within the complex. mdpi.comresearchgate.net
Investigation of Magnetic Coupling and Paramagnetic Behavior
The magnetic susceptibility data for this compound and related complexes indicate that the compound exhibits paramagnetic behavior. americanelements.comontosight.ai Paramagnetism in this context arises from the unpaired electrons in the 4f orbitals of the individual Pr(III) ions. Unlike materials with long-range magnetic ordering (like ferromagnetism or antiferromagnetism), the magnetic moments of the Pr(III) ions in this complex are not significantly coupled with each other. mdpi.comresearchgate.net
Studies consistently show that the magnetic behavior is determined by the lanthanide ions acting as magnetically uncoupled centers. mdpi.comresearchgate.netmdpi.com The large separation between the Pr(III) ions, enforced by the bulky trifluoroacetylacetonate ligands, prevents significant orbital overlap and exchange interactions that would lead to magnetic coupling. The 4f electrons are effectively shielded by the outer filled 5s and 5p orbitals, further minimizing inter-ionic interactions.
The observed decrease in the χMT product upon cooling is not indicative of antiferromagnetic coupling. Instead, it is a hallmark of single-ion behavior for a Pr(III) ion where the ³H₄ ground state is split into several sublevels by the crystal field of the surrounding ligands. mdpi.com At higher temperatures, multiple of these levels are thermally populated, but as the temperature decreases, the population shifts to the lowest energy levels, causing the observed decline in the χMT value. Praseodymium metal itself is known to be paramagnetic at any temperature above 1 K, and its complexes typically retain this property. americanelements.com
Luminescent Properties and Intramolecular Energy Transfer Mechanisms
Characterization of Luminescence Emission Profiles
Identification of Praseodymium(III) f-f Emission Bands in Visible and Near-Infrared Regions
Praseodymium(III) trifluoroacetylacetonate and related β-diketonate chelates exhibit characteristic sharp emission bands from the visible to the near-infrared (NIR) region. These emissions are the result of intra-configurational f-f electronic transitions within the Pr³⁺ ion. Unlike many other lanthanides that typically emit from a single excited state, Pr³⁺ is notable for emitting from two primary excited states: ³P₀ and ¹D₂. tripod.commdpi.com This dual emission capability leads to a rich and complex luminescence spectrum.
Key emission bands are observed at multiple wavelengths, corresponding to specific electronic transitions. For instance, studies on similar Pr(β-diketonato)₃ systems have identified intense bands assigned to the ¹D₂ → ³H₄ and ³P₀ → ³H₆ transitions. mdpi.com Another significant emission is the ³P₀ → ³F₂ transition. mdpi.com Depending on the specific ligand environment, these transitions can result in luminescence across a broad spectral range. tripod.comcapes.gov.br
| Approximate Wavelength (nm) | Transition Assignment | Spectral Region | Reference |
|---|---|---|---|
| ~490 | ³P₀ → ³H₄ | Visible (Blue-Green) | tripod.comresearchgate.net |
| ~529 | ³P₁ → ³H₅ | Visible (Green) | researchgate.net |
| ~610 | ¹D₂ → ³H₄ | Visible (Orange-Red) | tripod.commdpi.com |
| ~618 | ³P₀ → ³H₆ | Visible (Red) | mdpi.combohrium.com |
| ~645 | ³P₀ → ³F₂ | Visible (Red) | tripod.commdpi.comresearchgate.net |
| ~890 | ¹D₂ → ³F₂ / ³F₃ | Near-Infrared (NIR) | tripod.comcapes.gov.br |
| ~1060 | ¹D₂ → ³G₄ | Near-Infrared (NIR) | tripod.comcapes.gov.br |
Excitation Spectra Analysis and Ligand Contribution
The direct excitation of the Pr³⁺ ion is inefficient due to the Laporte-forbidden nature of f-f transitions, resulting in very low absorption coefficients. researchgate.net To overcome this, organic ligands like trifluoroacetylacetonate are employed. The excitation spectra of these praseodymium complexes are dominated by a strong, broad absorption band, typically in the ultraviolet (UV) region around 350 nm. mdpi.com This band does not correspond to the Pr³⁺ ion's absorption but rather to the π → π* electronic transition of the trifluoroacetylacetonate ligand. mdpi.com This observation is crucial as it confirms that the ligand absorbs the excitation energy, which is the first step in the sensitization process. mdpi.comresearchgate.net
Ligand-Sensitized Luminescence ("Antenna Effect")
The enhancement of lanthanide luminescence via an organic ligand is known as the "antenna effect." This process involves the organic ligand absorbing light and efficiently transferring that energy to the central metal ion, which then emits its characteristic luminescence. mdpi.comresearchgate.net
Mechanistic Investigations of Intramolecular Energy Transfer from Ligand Triplet State to Praseodymium(III) Ion
The intramolecular energy transfer in this compound follows a well-established pathway:
Light Absorption: The trifluoroacetylacetonate ligand absorbs UV radiation, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). mdpi.com
Intersystem Crossing (ISC): The excited ligand then undergoes a rapid, non-radiative transition from the S₁ state to a lower-energy, long-lived triplet state (T₁). This process is known as intersystem crossing.
Energy Transfer: The energy from the ligand's T₁ state is transferred non-radiatively to the Pr³⁺ ion, populating its excited f-electron energy levels, such as ³P₀ and ¹D₂. mdpi.com
Luminescence: The excited Pr³⁺ ion relaxes to its ground state (³H₄) by emitting photons, producing the characteristic line-like emission spectra. mdpi.com
This energy transfer from the ligand to the metal ion is highly efficient when the ligand's triplet state is energetically positioned just above the emissive energy levels of the Pr³⁺ ion. mdpi.comresearchgate.net
Tuning of Ligand Triplet State Energy for Optimized Energy Transfer Efficiency
The efficiency of the antenna effect is critically dependent on the energy gap (ΔE) between the ligand's triplet state (T₁) and the accepting resonance levels of the Pr³⁺ ion (e.g., ³P₀, ¹D₂).
If the energy gap is too large, the transfer rate may be slow, leading to inefficient sensitization. researchgate.net
If the energy gap is too small, a thermally activated back-energy transfer from the excited Pr³⁺ ion to the ligand's triplet state can occur. This process competes with the desired luminescence, quenching the metal-centered emission. rsc.org
The position of the ligand's triplet level can determine which excited states of the Pr³⁺ ion are populated. For instance, if the triplet state is high enough, it can populate both the ³P₀ and ¹D₂ states, leading to dual emission. tripod.com However, if the triplet state energy is lower, it might only be able to sensitize the lower-lying ¹D₂ state, resulting in emission originating solely from that level. tripod.comcapes.gov.br This demonstrates that the emission profile of Pr³⁺ can be effectively "tuned" by selecting a ligand with an appropriate triplet state energy. tripod.com Research suggests that an optimal energy gap for efficient energy transfer is in the range of 2000-5000 cm⁻¹. researchgate.net
Factors Influencing Luminescence Intensity and Efficiency
One of the primary quenching pathways is multiphonon relaxation, which is particularly detrimental for Pr³⁺ due to the relatively small energy gaps between its f-levels. tripod.comresearchgate.net Vibrations from high-energy oscillators, such as O-H bonds from coordinated solvent molecules (e.g., water or methanol), can effectively bridge these energy gaps, leading to non-radiative de-excitation. mdpi.comresearchgate.net The presence of coordinated methanol (B129727) molecules, for example, has been shown to strongly quench the luminescence of Pr³⁺ complexes. mdpi.com Replacing these solvent molecules with other strongly chelating ligands can significantly enhance emission intensities. mdpi.com
Another deactivation pathway is cross-relaxation, an energy transfer process between two adjacent Pr³⁺ ions. For example, an excited ion can transfer part of its energy to a neighboring ion in the ground state (e.g., Pr³⁺(¹D₂) + Pr³⁺(³H₄) → Pr³⁺(¹G₄) + Pr³⁺(³F₄)). mdpi.com This process becomes more prevalent at higher concentrations of the praseodymium complex and contributes to luminescence quenching. tripod.com
Role of Ancillary Ligands in Luminescence Enhancement
The luminescence intensity of this compound can be significantly enhanced through the introduction of ancillary, or synergistic, ligands into the coordination sphere. These ligands play a crucial role by replacing solvent molecules (e.g., water or methanol) that are often coordinated to the metal ion and are known to quench luminescence. capes.gov.brkuleuven.be By shielding the Pr³⁺ ion from high-frequency oscillators present in solvents, these ancillary ligands minimize non-radiative decay processes. kuleuven.be
Furthermore, many ancillary ligands, particularly those with aromatic chromophores, can function as "antenna" ligands. capes.gov.brresearchgate.netnih.gov They absorb excitation energy (typically in the UV region) and efficiently transfer it to the emissive energy levels of the Pr³⁺ ion, a process known as intramolecular energy transfer. This indirect excitation mechanism is often more efficient than direct excitation of the Pr³⁺ ion, which has low molar absorptivities. mdpi.com
Common ancillary ligands that have been shown to enhance the luminescence of Pr(III) β-diketonate complexes include neutral N-donors like 2,2′-bipyridine and its derivatives, as well as O-donors such as phosphine (B1218219) oxides (e.g., triphenylphosphine (B44618) oxide, TPPO) and arsine oxides. capes.gov.brrsc.org The replacement of coordinated methanol with chelating bipyridyl ligands, for instance, has been demonstrated to significantly boost the luminescent intensities in both the visible and NIR regions. capes.gov.br Similarly, phosphine and arsine oxides are effective in displacing quenching water molecules and sensitizing the lanthanide ion. kuleuven.bersc.org
| Pr(III) Complex | Ancillary Ligand | Observed Effect | Reference |
|---|---|---|---|
| [Pr(ntfa)₃(MeOH)₂] | Methanol (MeOH) | Weak luminescence due to O-H vibrational quenching. | capes.gov.br |
| [Pr(ntfa)₃(bipy)₂] | 2,2′-bipyridine (bipy) | Greatly enhanced emission in visible and NIR regions. Acts as an "antenna" ligand. | capes.gov.brresearchgate.net |
| [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 4,4′-dimethoxy-2,2′-bipyridine | Significant enhancement of luminescent intensity. | capes.gov.br |
| [Pr(ntfa)₃(5,5′-Me₂bipy)] | 5,5′-dimethyl-2,2′-bipyridine | Strong emission bands observed in the visible and NIR. | capes.gov.br |
| [Ln(β-diketonate)₃(H₂O)₂] | Water (H₂O) | Strong quenching of NIR emission. | kuleuven.be |
| [Ln(β-diketonate)₃(tppo)₂] | Triphenylphosphine oxide (tppo) | NIR emission lifetimes increase by about one order of magnitude upon replacement of water. | kuleuven.be |
Elucidation of Non-Radiative Deactivation Pathways (e.g., Vibrational Quenching by High-Energy Oscillators)
A primary factor limiting the luminescence quantum yield of Pr(III) complexes is non-radiative deactivation, where the excitation energy is dissipated as heat rather than light. The most significant pathway for this deactivation is vibrational quenching, which occurs through the coupling of the excited electronic states of the Pr³⁺ ion with high-frequency vibrations (phonons) of neighboring molecules. kuleuven.beresearchgate.net
The f-f emitting states of Pr³⁺ (³P₀ and ¹D₂) have relatively small energy gaps to the next lower-lying levels, making them particularly susceptible to this type of quenching. researchgate.net High-energy oscillators, such as O-H bonds found in coordinated water or alcohol molecules, and to a lesser extent, C-H and N-H bonds present in the ligands or solvent, are highly effective quenchers. kuleuven.beresearchgate.net The vibrational frequencies of these oscillators are high enough that only a few phonons are needed to bridge the energy gap of the Pr³⁺ excited state, making the process highly efficient.
For example, the presence of two coordinated methanol molecules in the complex [Pr(ntfa)₃(MeOH)₂] has been shown to strongly quench luminescence specifically through the vibrational activity of the O–H bonds. capes.gov.br The replacement of these solvent molecules with ancillary ligands that lack high-frequency oscillators, such as triphenylphosphine oxide (TPPO), is a key strategy to mitigate this quenching. Studies on analogous lanthanide complexes have demonstrated that this substitution can increase NIR emission lifetimes by approximately an order of magnitude. kuleuven.be While less efficient than O-H oscillators, aromatic and aliphatic C-H groups within the ligands can also contribute to non-radiative decay, justifying research into deuterated or fluorinated ligands to further enhance luminescence. researchgate.net
Examination of Cross-Relaxation Processes in Praseodymium(III) Luminescence
In addition to vibrational quenching, the luminescence of this compound can be diminished by a phenomenon known as cross-relaxation. capes.gov.brmdpi.com This is an energy transfer process that occurs between two neighboring Pr³⁺ ions and is highly dependent on the concentration of the complex. researchgate.netrsc.orgnih.gov In this process, an excited Pr³⁺ ion (the donor) transfers part of its energy to an adjacent ground-state Pr³⁺ ion (the acceptor), resulting in both ions ending up in intermediate, non-emissive (or less emissive) excited states.
A common cross-relaxation pathway that specifically quenches the luminescence from the ¹D₂ state is:
Pr³⁺(¹D₂) + Pr³⁺(³H₄) → Pr³⁺(¹G₄) + Pr³⁺(³F₄) capes.gov.brmdpi.com
The efficiency of cross-relaxation is strongly dependent on the distance between the Pr³⁺ ions. kuleuven.be Therefore, concentration quenching is more pronounced in the solid state or in highly concentrated solutions where the ions are in close proximity. In dilute solutions, where bulky ligands and solvent molecules can effectively shield the Pr³⁺ ions from each other, the probability of cross-relaxation is significantly reduced. kuleuven.be
Luminescence Studies in Diverse Environments
Solid-State Luminescence Characterization
In the solid state, this compound and its adducts with ancillary ligands typically exhibit characteristic line-like emission spectra at room temperature. capes.gov.br The excitation spectra often feature a broad, intense band in the UV region (around 350 nm), which is attributed to the π → π* transition of the trifluoroacetylacetonate ligand, confirming the "antenna effect." capes.gov.br
The emission spectra of these solid-state complexes show multiple sharp bands corresponding to the f-f transitions of the Pr³⁺ ion. For instance, adducts with bipyridyl-type ancillary ligands display emission bands in the visible range around 596, 610, 618, and ~630 nm. capes.gov.br These bands are assigned to specific electronic transitions, with the most intense ones often being ¹D₂ → ³H₄ (around 610 nm) and ³P₀ → ³H₆ (around 618 nm). capes.gov.br A medium intensity band around 630 nm is typically assigned to the ³P₀ → ³F₂ transition. capes.gov.br In addition to visible emission, these complexes can also exhibit luminescence in the near-infrared (NIR) region, with bands observed around 1010-1061 nm. capes.gov.br
The solid-state environment restricts molecular vibrations and rotations, which can sometimes lead to higher luminescence quantum yields compared to solutions, provided that concentration quenching effects are managed. The specific crystal packing and coordination geometry in the solid state can influence the symmetry around the Pr³⁺ ion, which in turn affects the probabilities of the electronic transitions and the splitting of the emission bands.
| Approximate Wavelength (nm) | Transition Assignment | Region | Reference |
|---|---|---|---|
| ~610 | ¹D₂ → ³H₄ | Visible (Orange-Red) | capes.gov.br |
| ~618 | ³P₀ → ³H₆ | Visible (Red) | capes.gov.br |
| ~630 | ³P₀ → ³F₂ | Visible (Red) | capes.gov.br |
| ~1060 | ¹D₂ → ³F₄ or ¹G₄ → ³H₄ | Near-Infrared (NIR) | capes.gov.brresearchgate.net |
Luminescence in Solution and Ionic Liquid Media
When dissolved, the luminescence of this compound is highly dependent on the choice of solvent. In conventional organic solvents, particularly those containing O-H or C-H bonds, the luminescence quantum yield is often low due to efficient vibrational quenching. researchgate.net
Ionic liquids (ILs) have emerged as promising media for enhancing the luminescence of lanthanide complexes. nih.gov ILs are salts with melting points below 100 °C, and they can provide a highly polar, non-coordinating environment that stabilizes the complex while minimizing vibrational quenching, especially if the IL itself lacks high-frequency oscillators. nih.gov Studies on various Sm³⁺ and Pr³⁺ complexes have shown that certain ionic liquids, such as those based on the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, can be excellent spectroscopic solvents, leading to high luminescence quantum yields. nih.gov
For instance, emission spectra of PrI₃ and Pr(Tf₂N)₃ in the ionic liquid [bmpyr][Tf₂N] showed remarkably intense emissions from the ³P₀ and even the ³P₁ levels at room temperature, which is unusual as non-radiative decay to the ¹D₂ level is typically dominant. nih.gov This suggests that the unique coordination environment provided by the ionic liquid effectively suppresses non-radiative relaxation pathways. The use of ILs can thus provide a medium where the intrinsic luminescent properties of this compound can be more clearly observed and potentially utilized.
Advanced Applications in Materials Science and Engineering
Precursors for Thin Film Deposition Techniques
The compound's utility as a precursor is most prominent in vapor deposition methods, where it enables the creation of precise, high-purity, praseodymium-containing material layers critical for electronic and optical applications.
Praseodymium(III) trifluoroacetylacetonate belongs to the family of β-diketonate metal-organic compounds that are frequently used as precursors in MOCVD and ALD processes. americanelements.comtkk.fi These techniques are essential for manufacturing complex semiconductor multilayer structures for devices like LEDs, lasers, and transistors. aixtron.com In these processes, the precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a substrate surface to deposit a thin film of the desired material. mdpi.com
ALD, in particular, relies on sequential, self-limiting surface reactions to build films one atomic layer at a time, allowing for exceptional control over film thickness and conformality. americanelements.comgoogle.com The choice of precursor is critical, and β-diketonates are often evaluated for their suitability. While specific studies may utilize closely related fluorinated precursors like Pr(hfa)₃ (hexafluoroacetylacetonate), the principles of their application in MOCVD and ALD are directly relevant to Pr(tfa)₃. electrochem.orgcnr.it For instance, research on MOCVD for praseodymium oxides has explored various Pr(III) β-diketonate precursors to achieve different oxide phases. electrochem.org
A significant application for praseodymium-containing thin films is in high-κ dielectric materials, which are used to replace silicon dioxide as gate insulators in transistors. google.comresearchgate.net Praseodymium(III) oxide (Pr₂O₃) has attracted attention due to its high dielectric constant (ε ≈ 23–30). researchgate.netresearchgate.net MOCVD has been demonstrated as a viable technique for growing Pr₂O₃ films on silicon substrates. electrochem.orgresearchgate.net Studies have shown that using fluorinated β-diketonate precursors can sometimes lead to the incorporation of fluorine and the formation of an oxyfluoride phase (PrOF), a factor that must be controlled during deposition. electrochem.org
Furthermore, this compound or its analogs can be used to create ternary oxides like praseodymium aluminum oxide (PrAlOₓ). Research on the MOCVD of PrAlOₓ thin films has utilized mixtures of aluminum acetylacetonate (B107027) and a praseodymium precursor. cnr.it One study successfully deposited smooth, amorphous PrAlOₓ films with a dielectric constant of approximately 12 using a mixture containing the praseodymium hexafluoroacetylacetonate diglyme (B29089) adduct, a compound structurally similar to Pr(tfa)₃. cnr.it
| Precursor Mixture | Substrate | Resulting Film Properties | Dielectric Constant (κ) | Reference |
|---|---|---|---|---|
| Aluminum acetylacetonate (Al(acac)₃) + Praseodymium hexafluoroacetylacetonate diglyme adduct (Pr(hfa)₃·diglyme) | Si(100) | Smooth, amorphous films with optimal structural and compositional properties. Stable against crystallization after annealing at 900 °C. | ~12 | cnr.it |
For a precursor to be effective in MOCVD or ALD, it must possess specific physical properties. harvard.edu Key among these are sufficient volatility to allow for vapor-phase transport and adequate thermal stability to prevent decomposition in the gas phase before reaching the substrate. harvard.edunih.gov The properties of metal β-diketonate precursors like this compound can be tailored by modifying the chemical structure of the acetylacetonate ligand.
The introduction of fluorine atoms into the ligand, as in the trifluoroacetylacetonate ligand, generally increases the volatility of the metal complex. This is because the electronegative fluorine atoms can shield the central metal ion, reducing intermolecular interactions. However, thermal stability is also a crucial factor; an ideal precursor should be stable during vaporization but decompose cleanly at the desired deposition temperature on the substrate. nih.gov Research in precursor design focuses on achieving this balance to create a suitable "ALD window"—a range of temperatures where self-limiting growth occurs. nih.gov
| Property | Description | Importance |
|---|---|---|
| Volatility | The ability to vaporize at a reasonable temperature without decomposition. A vapor pressure of at least ~0.1 Torr is often required. harvard.edu | Ensures efficient and reproducible transport of the precursor to the substrate. |
| Thermal Stability | The precursor should not decompose in the gas phase during transport. | Prevents gas-phase nucleation, which leads to particle contamination and poor film quality. |
| High Reactivity | Must react efficiently and cleanly with the substrate surface or the co-reactant. | Allows for lower deposition temperatures and shorter cycle times, leading to pure, amorphous films. harvard.edu |
| Volatile Byproducts | Reaction byproducts should be easily removed from the reaction chamber. harvard.edu | Prevents film contamination and ensures a clean deposition process. |
Catalytic Applications in Chemical Synthesis
Beyond materials science, the Lewis acidic nature of the praseodymium ion makes this compound a compound of interest for catalyzing organic reactions.
This compound is utilized as an effective catalyst in a variety of chemical reactions. chemicalresearchdata.com Its application in catalytic synthesis is a driver for its market growth. chemicalresearchdata.com The compound functions as a Lewis acid, activating substrates to facilitate bond formation. Lanthanide complexes, in general, are known for their catalytic activity in numerous organic syntheses. ontosight.ai The trifluoroacetylacetonate ligands can influence the catalyst's solubility in organic solvents and its Lewis acidity, thereby affecting its performance in specific transformations.
The catalytic potential of praseodymium compounds has been highlighted in studies of chemoselective reactions. A notable example is the thioacetalization of aldehydes, a crucial reaction for protecting carbonyl groups in multi-step organic synthesis. sci-hub.senih.gov While much of the detailed research has been conducted with the related catalyst praseodymium triflate [Pr(OTf)₃], the results underscore the effectiveness of the Pr(III) ion in this transformation. sci-hub.seorganic-chemistry.org
These studies found that the praseodymium catalyst efficiently and chemoselectively protects aldehydes in the presence of ketones. organic-chemistry.org The reaction proceeds rapidly at room temperature with high yields and does not require anhydrous solvents or an inert atmosphere. sci-hub.se This high degree of selectivity is a significant advantage over many traditional catalysts. sci-hub.seorganic-chemistry.org The catalyst also demonstrates tolerance for various other protecting groups and is effective even for deactivated aromatic aldehydes. sci-hub.se
| Aldehyde Substrate | Thiol Reagent | Catalyst System | Yield | Key Finding | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | 1,2-Ethanedithiol | Pr(OTf)₃ (5 mol%) | Excellent | Highly effective for various aromatic aldehydes. | sci-hub.se |
| Aliphatic Aldehydes | 1,2-Ethanedithiol | Pr(OTf)₃ (5 mol%) | Excellent | Rapid conversion at room temperature. | sci-hub.se |
| Heterocyclic Aldehydes | 1,2-Ethanedithiol | Pr(OTf)₃ (5 mol%) | Excellent | Demonstrates broad substrate scope. | organic-chemistry.org |
| Mixture of Aldehyde and Ketone | 1,2-Ethanedithiol | Pr(OTf)₃ (5 mol%) | High (for aldehyde) | Excellent chemoselectivity; protects aldehydes while leaving ketones unaffected. | organic-chemistry.org |
Investigation of Catalyst Recyclability and Performance
While research specifically detailing the recyclability of this compound as a catalyst is limited in the provided search results, the broader class of praseodymium-based catalysts has been investigated for reusability. For instance, praseodymium triflate (Pr(OTf)₃) has been identified as an efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes. organic-chemistry.org This related compound is noted for its stability in water, allowing it to be reused multiple times without a significant loss of catalytic activity, which presents an eco-friendly and economically viable option. organic-chemistry.org The process is operationally simple and highly chemoselective, protecting aldehydes in the presence of ketones. organic-chemistry.org Compared to other metal triflates, Pr(OTf)₃ is more cost-effective and shows superior recyclability. organic-chemistry.org
The investigation into the recyclability of such catalysts is crucial for their practical application in industrial processes. Key performance indicators in these studies often include:
Catalytic Activity: Comparison of reaction yields and times over successive catalytic cycles.
Selectivity: Ensuring the catalyst maintains its ability to target specific functional groups.
Structural Integrity: Analysis of the catalyst's physical and chemical structure post-reaction to detect any degradation.
These studies highlight a significant advantage of using certain praseodymium compounds in catalysis, pointing towards the potential for developing robust and reusable catalytic systems.
Development of Functional Materials and Devices
This compound and related praseodymium compounds are integral to the development of a variety of functional materials and devices, leveraging the unique optical and electronic properties of the praseodymium ion.
Role in Optical Amplification for Telecommunication Systems
Praseodymium is a key element in the advancement of optical communication, particularly through its use in Praseodymium-Doped Fiber Amplifiers (PDFAs). fiberlabs.comresearchgate.net These devices are crucial for amplifying optical signals within the O-band (Original band), which is widely used in data centers, metro networks, and access networks. fiberlabs.com
PDFAs operate on the principle of stimulated emission, where incident photons cause excited praseodymium ions (Pr³⁺) to release identical photons, resulting in signal gain. thorlabs.com A critical aspect of PDFA technology is the choice of the host material for the optical fiber. Standard silica (B1680970) glass is unsuitable because its high phonon energy leads to non-radiative decay of the excited Pr³⁺ ions. fiberlabs.comoptica.org Consequently, materials with lower phonon energies, such as fluoride (B91410) glasses (e.g., ZBLAN) or chalcogenide glasses, are used to ensure efficient light amplification. fiberlabs.comthorlabs.com
PDFAs offer several advantages over semiconductor optical amplifiers (SOAs), including high output power, high small-signal gain, low noise figures, and slow gain dynamics, which prevents distortion in communication signals. researchgate.netthorlabs.com
Table 1: Performance Characteristics of a Simulated PDFA
| Parameter | Value | Reference |
|---|---|---|
| Operating Wavelength Band | 1.25–1.35 µm | researchgate.net |
| Peak Small-Signal Gain | ~22.7 dB at 1.3 µm | researchgate.net |
| Optimized Fiber Length | 15.7 m | researchgate.net |
| Optimized Pump Power | 300 mW | researchgate.net |
This table presents simulated performance data for a Praseodymium-Doped Fiber Amplifier, showcasing its key operational parameters.
Potential in Light-Emitting Diodes (OLEDs) and Display Technologies
Lanthanide complexes, including those of praseodymium, are promising materials for Organic Light-Emitting Diodes (OLEDs) due to their ability to produce sharp, line-like emission spectra from 4f-4f electronic transitions. acs.orgresearchgate.net This property is highly desirable for achieving pure and vibrant colors in display technologies. The mechanism of electroluminescence in these devices involves the transfer of energy from an excited organic ligand to the central lanthanide ion, which then emits light. acs.org
While complexes of europium (red), terbium (green), and dysprosium (yellow/white) have been more extensively studied for OLED applications, the fundamental principles apply to praseodymium as well. acs.org The volatility and thermal stability of metal β-diketonate complexes, such as trifluoroacetylacetonates, make them suitable for fabrication into OLEDs. acs.org
However, a significant challenge for lanthanide-based OLEDs is their often low brightness, which has been linked to the long lifetime of their excited states. researchgate.netrsc.org Research is ongoing to overcome these limitations by designing new ligands and optimizing the device architecture to improve quantum yields and charge carrier mobility. researchgate.netrsc.org The development of d-f transition lanthanide complexes with shorter excited-state lifetimes is a promising avenue for creating highly efficient OLEDs. researchgate.net
Integration into Hybrid Organic-Inorganic Composites (e.g., Silica-Doped Materials)
The incorporation of praseodymium complexes into inorganic matrices like silica results in hybrid materials with enhanced luminescent properties and stability. researchgate.netcore.ac.uk The silica matrix can act as a protective shield for the lanthanide ion, reducing non-radiative decay pathways and increasing luminescence quantum yield. nih.gov
Sol-gel methods are commonly employed to synthesize these composites, allowing for the dispersion of praseodymium ions within a silica network. researchgate.net For example, studies on Pr³⁺-doped silica aerogels containing TiO₂ nanocrystals have shown that energy transfer can occur from the host matrix to the praseodymium ions, enhancing their characteristic emission. researchgate.net The luminescent properties of Pr³⁺ are highly dependent on the host lattice in which they are embedded. acs.org Silicates are considered excellent hosts due to their photochemical stability, broad transparency, and radiation resistance. acs.org
These hybrid materials have potential applications in various fields, including:
Luminescent Devices: Creating more robust and efficient phosphors. researchgate.net
Sensors: Leveraging changes in luminescence in response to environmental stimuli.
Biomedical Imaging: Using the near-infrared emission of lanthanides for in vivo imaging, with the silica shell improving biocompatibility. nih.gov
Research has demonstrated that adding nanosized silica powder to (Ca,Zn)TiO₃:Pr³⁺ phosphors can augment the photoluminescence by a factor of 1.6 compared to the material without silica. core.ac.uk
Application as Pigments in Glass and Ceramic Production
Praseodymium compounds are widely used as powerful coloring agents in the glass and ceramics industries. treibacher.comlanl.govamericanelements.com They impart a distinctive and intense yellow-green or yellow color to these materials. lanl.govaemree.comsciteum.com Praseodymium-doped zirconia is particularly valued for creating a bright yellow pigment due to its optimal reflectance at 560 nm. baotou-rareearth.com
The use of praseodymium as a pigment offers several advantages:
Vibrant and Clean Color: It produces a unique and clean yellow hue that is aesthetically pleasing for decorative glassware, enamels, and glazes. lanl.govsciteum.com
Stability: The resulting colors are stable at the high temperatures required for firing ceramics and glass production. alibaba.comalibaba.com
Functionality: In addition to color, praseodymium is a component of "didymium" glass, used in welder's and glassblower's goggles to filter out intense yellow light and infrared radiation, thereby protecting the eyes while maintaining good visibility. lanl.govaemree.comstanfordmaterials.com
Praseodymium oxide (Pr₆O₁₁) is a common starting material for these applications, often used in conjunction with other materials like zircon and silica to create a range of ceramic stains and glaze pigments. treibacher.comqyceramcolor.comnanografi.com
Table 2: Praseodymium-Based Ceramic Pigments
| Pigment Composition | Firing Temperature | Application | Color |
|---|---|---|---|
| Zr-Si-Pr | Up to 1280°C | Ceramic glazes, tiles, pottery, enamel | Praseodymium Yellow |
This table summarizes the composition and application of common praseodymium-based ceramic pigments. baotou-rareearth.comqyceramcolor.com
Formation of Praseodymium-Containing Solid Solutions in Ceramic Matrices
Praseodymium can be incorporated into the crystal lattice of various ceramic materials to form solid solutions, thereby modifying their properties. A notable example is the formation of a praseodymium-zircon (Pr-ZrSiO₄) solid solution, which is the basis for the well-known "praseodymium yellow" ceramic pigment. researchgate.net
In this solid solution, it is believed that Pr⁴⁺ ions substitute for Zr⁴⁺ ions within the dodecahedral sites of the zircon crystal structure. researchgate.net The synthesis of these materials can be achieved through traditional solid-state reactions at high temperatures or via sol-gel methods using precursors like praseodymium acetylacetonate. researchgate.net The sol-gel route offers a pathway to potentially more environmentally friendly pigment production by avoiding the need for mineralizers. researchgate.net
Beyond pigments, doping ceramic matrices with praseodymium can impart other functionalities. For instance, doping barium bismuth niobate (BaBi₂Nb₂O₉), an Aurivillius-type ceramic, with praseodymium ions has been shown to influence its dielectric properties. mdpi.com Similarly, incorporating praseodymium into strontium titanate (SrTiO₃) ceramics can enhance their thermoelectric properties. jove.comyoutube.com The introduction of Pr³⁺ into perovskite ceramics like (Ba,Ca)(Ti,Zr)O₃ can generate intense red photoluminescence, making them suitable for optical applications. nih.gov These studies demonstrate the versatility of praseodymium in creating functional ceramics with tailored electronic, optical, and thermoelectric characteristics. mdpi.comnih.govmdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Modeling of Praseodymium(III) Trifluoroacetylacetonate Complexes
Quantum chemical modeling of this compound, often in combination with other ancillary ligands, focuses on elucidating its ground-state geometry and the nature of its excited states, which are fundamental to its luminescent properties.
The accurate prediction of the ground state geometry of lanthanide complexes is a crucial first step in computational analysis. Semi-empirical quantum chemical models are particularly well-suited for this task due to their balance of computational cost and accuracy, especially for large molecules. The Sparkle models (Sparkle/AM1, Sparkle/PM3, Sparkle/PM6, Sparkle/PM7, and Sparkle/RM1) and the more recent RM1 model have been specifically parameterized for lanthanide ions, including Praseodymium(III). plos.orgresearchgate.netsparkle.pro.br
These models treat the Pr(III) ion by replacing the complex [Xe]4f² core with a sparkle, a point charge that simulates the electrostatic interaction with the ligands. researchgate.net The RM1 model for lanthanides further refines this by considering the lanthanide ion as a regular neutral atom with a semiempirical core representing the [Xe]4f² configuration and three valence electrons in 5d, 6s, and 6p orbitals. researchgate.net This allows for a more accurate description of coordination not only with oxygen and nitrogen but also with other atoms. researchgate.net
Table 1: Comparison of Semi-Empirical Model Accuracy for Pr(III) Complexes This table illustrates the typical unsigned mean errors (UME) for bond lengths in Pr(III) complexes as calculated by different models, demonstrating their predictive power.
| Model | UME (Pr-O) (Å) | UME (Pr-N) (Å) |
| Sparkle/RM1 | ~0.07 | ~0.09 |
| Sparkle/PM7 | ~0.08 | ~0.10 |
| Sparkle/PM6 | ~0.09 | ~0.11 |
| RM1 for Lanthanides | < 0.07 | < 0.08 |
The characteristic luminescence of Pr(III) arises from 4f-4f electronic transitions. The Judd-Ofelt theory is a cornerstone for theoretically modeling the intensities of these transitions in absorption and emission spectra. scispace.comufal.br The theory uses three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) which are determined by fitting experimental absorption spectra. scispace.com These parameters are sensitive to the local coordination environment and the nature of the Pr-ligand bonds. For Pr(III) complexes, however, the standard Judd-Ofelt theory can sometimes lead to non-physical negative values for the Ω₂ parameter, necessitating modified theoretical approaches. scispace.com
Computational methods can predict these Judd-Ofelt parameters from the calculated structure. Once determined, these parameters are used to calculate the oscillator strengths of f-f transitions, radiative emission rates (AᵣₐᏧ), and radiative lifetimes (τᵣₐᏧ), providing a complete theoretical emission spectrum. ufal.br
Furthermore, methods like INDO/S-CI (Intermediate Neglect of Differential Overlap/Spectroscopic-Configuration Interaction) are employed to calculate the electronic absorption spectrum of the trifluoroacetylacetonate ligand. This is critical for understanding the "antenna effect," where the ligand absorbs light and transfers the energy to the Pr(III) ion. The calculated singlet and triplet state energies of the ligand determine the efficiency of this energy transfer process.
Table 2: Representative Judd-Ofelt Parameters for a Pr(III) System This table provides an example of Judd-Ofelt intensity parameters calculated for a Pr(III) ion in a specific host, which are crucial for predicting spectroscopic properties.
| Parameter | Value (x 10⁻²⁰ cm²) |
| Ω₂ | 1.5 - 5.0 |
| Ω₄ | 3.0 - 6.0 |
| Ω₆ | 5.0 - 9.0 |
Theoretical models can calculate the rates of these processes. The rate of ligand-to-metal energy transfer can be estimated based on the spectral overlap between the ligand's phosphorescence and the metal's absorption spectra. More advanced computational approaches can model the intramolecular energy transfer rates for both the forward (ligand-to-metal) and backward (metal-to-ligand) processes. smu.edu For Pr(III), luminescence can occur from two different excited states (³P₀ and ¹D₂), and the energy transfer pathways to populate these levels are crucial. mdpi.com
In Silico Design and Structure-Property Relationship Predictions
The insights gained from quantum chemical modeling enable the in silico design of new Pr(III) complexes with enhanced luminescent properties. By systematically modifying molecular structures computationally, researchers can predict the resulting changes in spectroscopic behavior.
Rational ligand design aims to optimize the antenna effect for maximum luminescence. For this compound, this involves modifying either the β-diketonate ligand itself or introducing ancillary ligands into the coordination sphere.
Computational screening can be used to evaluate a library of potential ligands. The primary criteria for a good antenna ligand are:
High absorption cross-section: The ligand must efficiently absorb excitation light, a property that can be calculated using time-dependent DFT (TD-DFT).
Efficient intersystem crossing (ISC): The rate of ISC from the singlet to the triplet state should be high to populate the donor state for energy transfer.
Optimal triplet state energy: The ligand's triplet state energy must be suitably positioned above the emissive ¹D₂ and ³P₀ levels of Pr(III) to ensure efficient energy transfer, but not so high as to enable back energy transfer. Computational methods can accurately predict these energy levels.
By calculating these properties for various substituted trifluoroacetylacetonate ligands, it is possible to identify candidates that will most effectively sensitize the Pr(III) ion.
Computational studies are invaluable for understanding how subtle changes in the molecular structure affect the macroscopic optical properties. For this compound, key relationships can be elucidated:
Influence of Ligand Substituents: Replacing the trifluoromethyl (-CF₃) group or the other substituent on the acetylacetonate (B107027) backbone can significantly alter the ligand's electronic properties. Electron-donating or withdrawing groups can shift the singlet and triplet energy levels, directly impacting the energy transfer efficiency. mdpi.com
Influence of Coordination Environment: The number and type of coordinating atoms (the coordination number) and the symmetry of the coordination polyhedron have a profound effect on the f-f transition probabilities. mdpi.com Ancillary ligands, such as bipyridines or phenanthrolines, can replace coordinated solvent molecules. This not only changes the coordination geometry but also removes high-frequency oscillators (like O-H from water or methanol) from the inner coordination sphere, which are known to quench Pr(III) luminescence through non-radiative decay. mdpi.comresearchgate.net Computational models can quantify the effect of these structural changes on the Judd-Ofelt parameters and predict the resulting enhancement in emission intensity. mdpi.com
Through these systematic in silico investigations, a detailed understanding of the structure-property relationships in this compound complexes can be developed, paving the way for the creation of highly efficient luminescent materials for advanced applications.
Future Research Directions and Emerging Perspectives
Rational Design of Next-Generation Praseodymium(III) Trifluoroacetylacetonate Complexes with Tailored Properties
The targeted design of molecules to achieve specific functions represents a major frontier. For this compound, this involves the strategic modification of its molecular structure to fine-tune its electronic, optical, and chemical properties. Future efforts will likely focus on two primary areas: modification of the primary β-diketonate ligand and the introduction of ancillary ligands.
Ligand Modification: Altering the trifluoroacetylacetonate ligand itself by adding different functional groups can significantly impact the complex's stability, solubility, and volatility. For instance, introducing bulky substituents could enhance steric shielding around the Pr(III) ion, potentially leading to complexes with different coordination numbers and geometries, thereby influencing their magnetic and luminescent behavior.
Ancillary Ligands: A powerful strategy for tailoring properties is the introduction of additional, or ancillary, ligands into the coordination sphere. Research has shown that incorporating ligands like bipyridine or phenanthroline derivatives can dramatically enhance the luminescence of Pr(III) complexes. mdpi.com These ligands can act as "antennas," efficiently absorbing energy and transferring it to the central metal ion. mdpi.com The rational selection of ancillary ligands with specific electronic properties can be used to modulate the emission wavelengths and quantum yields of the resulting praseodymium complex.
The table below illustrates potential design strategies and their expected impact on the properties of the resulting complexes.
| Design Strategy | Target Property | Rationale |
| Introduction of long alkyl chains on the trifluoroacetylacetonate backbone | Increased solubility in non-polar organic solvents | Enhances compatibility with organic media for applications in catalysis and thin-film deposition. |
| Incorporation of N-heterocyclic ancillary ligands (e.g., bipyridines) | Enhanced luminescence | The ancillary ligand acts as an antenna, improving energy absorption and transfer to the Pr(III) ion. mdpi.com |
| Use of bulky, sterically demanding ligands | Altered coordination number and geometry | Can create unique coordination environments, leading to novel magnetic or catalytic properties. mdpi.com |
| Attachment of chiral moieties to the ligands | Catalysis of asymmetric reactions | Induces chirality at the metal center, enabling its use in stereoselective organic synthesis. |
Exploration of Novel and Niche Application Domains
While this compound is recognized for its utility in catalysis and as a precursor for materials, future research is expected to uncover applications in more specialized, high-value domains. chemicalresearchdata.com
Advanced Optical Materials: Building on the known luminescent properties of praseodymium complexes, new research could focus on their use as active components in specialty optical fibers, temperature-sensitive probes, and security inks. mdpi.comontosight.ai The sharp, well-defined emission bands arising from f-f electronic transitions are particularly advantageous for these applications. mdpi.com
Biomedical Imaging: Lanthanide complexes are well-established as contrast agents in Magnetic Resonance Imaging (MRI). ontosight.ai While gadolinium-based agents are most common, research into praseodymium complexes could reveal unique magnetic properties suitable for specialized imaging techniques or as responsive probes that change their signal in the presence of specific biological markers.
Catalysis in Green Chemistry: The catalytic activity of praseodymium compounds is a key driver of their market growth. chemicalresearchdata.com Future work will likely target the development of catalysts for environmentally benign reactions, such as carbon dioxide fixation or the activation of small molecules. Their role as efficient and recyclable catalysts for chemoselective processes is an area of significant potential.
Advancements in Hybrid Computational-Experimental Methodologies for Comprehensive Characterization
The complex electronic structure of lanthanides, arising from their 4f orbitals, presents significant challenges for both theoretical and experimental characterization. researchgate.net Future progress will depend on the synergy between advanced computational modeling and sophisticated experimental techniques.
A hybrid approach allows for a deeper understanding than either method could achieve alone. nih.gov For example, quantum chemical calculations can predict the geometry and electronic energy levels of a this compound complex. researchgate.net These theoretical predictions can then guide the interpretation of complex experimental data from techniques like X-ray crystallography and luminescence spectroscopy. mdpi.com Conversely, experimental data can be used to validate and refine computational models, leading to more accurate predictions for new, yet-to-be-synthesized molecules. nih.govrsc.org
The table below outlines the complementary nature of these approaches.
| Computational Technique | Experimental Technique | Synergistic Outcome |
| Density Functional Theory (DFT) | X-ray Diffraction (XRD) | Accurate determination of molecular geometry and correlation with electronic structure. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis & Luminescence Spectroscopy | Assignment of electronic transitions and understanding of the "antenna effect" in luminescent complexes. mdpi.com |
| Molecular Dynamics (MD) Simulations | Infrared (IR) & Raman Spectroscopy | Probing the dynamics of ligand-metal bonds and interactions with the surrounding environment. nih.gov |
| Semi-empirical Models (e.g., RM1) | Thermogravimetric Analysis (TGA) | Predicting thermal stability and decomposition pathways for materials applications. researchgate.net |
This integrated workflow accelerates the discovery and optimization of new praseodymium complexes by enabling a "design-compute-synthesize-test" cycle that is more efficient than traditional trial-and-error approaches. rsc.org
Development of Sustainable Synthesis and Green Chemistry Approaches for Praseodymium(III) Organometallics
Traditional synthesis of organometallic compounds often relies on petroleum-derived solvents and can generate significant waste. rit.eduhakon-art.com The principles of green chemistry are increasingly being applied to the synthesis of lanthanide complexes to mitigate these environmental concerns.
Future research in this area will focus on several key strategies:
Benign Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. An example is the development of one-pot, multicomponent reactions where multiple chemical bonds are formed in a single step. researchgate.net
Renewable Feedstocks: Exploring the use of ligands and starting materials derived from renewable biological sources rather than fossil fuels.
Adopting these green chemistry principles will not only reduce the environmental footprint associated with the production of this compound and related compounds but can also lead to safer, more efficient, and economically viable manufacturing processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
